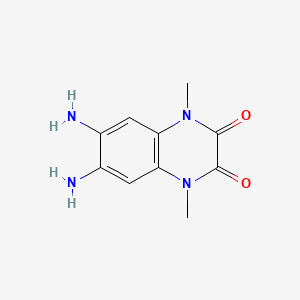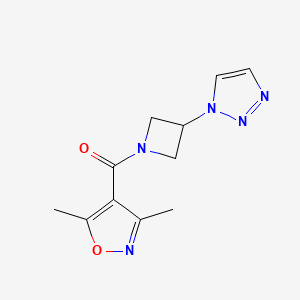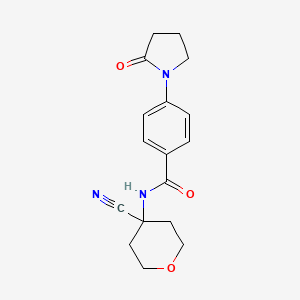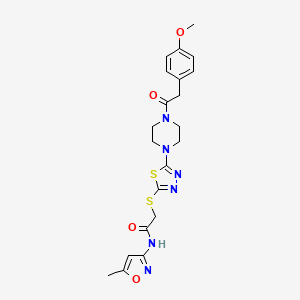
2-(3-Phenylpropanamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylpropanamido)benzoic acid is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 . It is a powder in physical form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO3/c18-15(11-10-12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) . This indicates the presence of a benzene ring, a carboxylic acid group, and an amide group in the molecule.Physical and Chemical Properties Analysis
This compound is a powder in physical form . It is stored at room temperature . The compound has a molecular weight of 269.3 .Applications De Recherche Scientifique
Role in Rhizosphere Microorganism Growth
Phenolic compounds like benzoic acid and 3-phenylpropanoic acid, closely related to 2-(3-Phenylpropanamido)benzoic acid, have been identified in tobacco root exudates. These compounds influence the growth of rhizosphere microorganisms, including pathogens and their antagonists. At low concentrations, these phenolic acids promote the growth of both pathogens and antagonists, while at high concentrations, their growth is inhibited. This dual role suggests the potential of phenolic acids in controlling soil-borne diseases and managing soil microbial communities, which is crucial for sustainable agriculture practices (Liu et al., 2015).
In Material Science and Polymerization
The synthesis of a polymerizable benzoic acid derivative demonstrated the formation of multilayered structures with liquid-crystalline properties when complexed with dipyridyl compounds. This research opens avenues for creating novel materials with specific optical and structural properties, which could find applications in electronics, photonics, and advanced material design (Kishikawa et al., 2008).
As Naturally Occurring Compounds in Foods
Benzoic acid and its derivatives are widespread in the environment due to their natural presence in plants and animals and their use as preservatives in foods. Understanding their occurrence, uses, human exposure, and metabolism is essential for assessing their safety and regulatory compliance in food and cosmetic products. This knowledge base supports the development of safer food preservation methods and the identification of potential health risks associated with long-term exposure to these compounds (del Olmo et al., 2017).
In Biosynthesis of Benzoic Acid
Research into the biosynthesis of benzoic acid in plants has provided insights into the metabolic pathways leading from phenylalanine to benzoic acid. This understanding can be applied in metabolic engineering to enhance the production of benzoic acid and its derivatives in microbial systems for various industrial applications, such as flavorings, fragrances, and pharmaceuticals (Jarvis et al., 2000).
Antihistaminic and Antiepileptic Activities
Derivatives of carboxyterfenadine, including those related to this compound, have been synthesized and evaluated for their antihistaminic and antiepileptic activities. These studies contribute to the development of new therapeutic agents for treating allergies and epilepsy, highlighting the potential medical applications of benzoic acid derivatives (Arayne et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
2-(3-phenylpropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(11-10-12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOIKDHVQKNPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![2-Chloro-1-spiro[2.4]heptan-2-ylethanone](/img/structure/B2663470.png)
![N-1,3-benzodioxol-5-yl-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2663471.png)



![Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2663477.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2663480.png)


![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2663485.png)
